molecular formula C6H12N3OP B1462309 (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide CAS No. 2243511-85-3

(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide

Cat. No. B1462309
CAS RN: 2243511-85-3
M. Wt: 173.15 g/mol
InChI Key: QYYLQKFMFIHBFW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide” is C6H12N3OP . The InChI Code is 1S/C6H12N3OP/c1-9-4-5(6(7)8-9)11(2,3)10/h4H,1-3H3,(H2,7,8) .


Physical And Chemical Properties Analysis

“(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Herbicidal and Plant Growth Regulation

(Stanoeva et al., 2000) explored triazolo[4,5-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives of aminomethyl-and aminomethyloxymethyl dimethylphosphine oxides, finding that some derivatives exhibited herbicidal and plant growth regulating activity.

Synthesis and Characterization

The synthesis of various (aminoalkyloxymethyl)dimethylphosphine oxides was reported by (Vassileva et al., 1995). These compounds were characterized by analytical methods and spectroscopy.

Antimicrobial and Anticancer Activity

A study conducted by (Hafez et al., 2016) synthesized derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated their in vitro antimicrobial and anticancer activity, finding some compounds to exhibit higher anticancer activity than the reference drug.

Corrosion Inhibition

(Wang et al., 2006) conducted a theoretical study on bipyrazolic-type organic compounds, including derivatives of (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide, to understand their potential as corrosion inhibitors.

Lanthanide Coordination Chemistry

Research by (Ouizem et al., 2015) focused on synthesizing ligands based on pyrazol-1-ylmethyl and diphenylphosphinoylmethyl substituents, exploring their coordination chemistry with selected lanthanide nitrates.

Cytotoxic Activity on Tumor Cells

(Kodadi et al., 2007) synthesized tripodal compounds derived from pyrazole and evaluated their cytotoxic properties in vitro on two tumor cell lines, observing significant cytotoxic activity.

Catalytic Properties

The synthesis and catalytic properties of copper (II) complexes of amino-acid derivatized pyrazole-based ligands were examined by (Boussalah et al., 2009). These complexes showed potential in catalyzing oxidation reactions.

Recyclable Hydroamination Catalysts

(Tregubov et al., 2013) developed Rh(I) complexes with N,N and N,P ligands, demonstrating their use as recyclable catalysts for hydroamination processes.

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H301-H312-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse cautiously with water .

properties

IUPAC Name

4-dimethylphosphoryl-1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N3OP/c1-9-4-5(6(7)8-9)11(2,3)10/h4H,1-3H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYLQKFMFIHBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)P(=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2243511-85-3
Record name 4-(dimethylphosphoryl)-1-methyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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